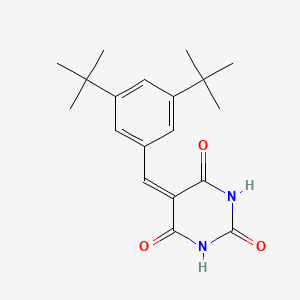

5-(3,5-di-tert-butylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

5-(3,5-Di-tert-butylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione (hereafter referred to as Compound V) is a substituted pyrimidinetrione derivative characterized by a central pyrimidine-2,4,6-trione scaffold conjugated with a 3,5-di-tert-butylbenzylidene group. This compound has been studied extensively for its solvatochromic properties and supramolecular behavior . The bulky tert-butyl substituents at the 3,5-positions of the benzylidene moiety confer steric hindrance and enhance lipophilicity, influencing both its chemical reactivity and intermolecular interactions. Crystallographic studies reveal a distorted geometry at the methine carbon linking the pyrimidinetrione and aryl rings, with a C–C–C angle of ~139°, indicative of intramolecular strain .

Compound V crystallizes in the space group P1 with Z = 2, forming isolated molecules lacking strong hydrogen-bonding networks due to steric shielding from the tert-butyl groups. This contrasts with analogs bearing smaller substituents, which exhibit extensive hydrogen-bonded supramolecular assemblies . Its solvatochromic behavior—a shift in UV/Vis absorption maxima with solvent polarity—has been linked to intramolecular charge transfer between the electron-deficient pyrimidinetrione core and the electron-rich aryl group .

Properties

IUPAC Name |

5-[(3,5-ditert-butylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-18(2,3)12-7-11(8-13(10-12)19(4,5)6)9-14-15(22)20-17(24)21-16(14)23/h7-10H,1-6H3,(H2,20,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHNQIWOJFIUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation of m-Xylene

The Friedel-Crafts alkylation of m-xylene with tert-butyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid yields 1,3-di-tert-butylbenzene. Subsequent formylation via the Duff reaction (using hexamethylenetetramine and trifluoroacetic acid) introduces the aldehyde group at the para position, yielding 3,5-di-tert-butylbenzaldehyde. This method achieves moderate yields (50–60%) but requires precise control over reaction conditions to avoid over-alkylation.

Directed Ortho-Metalation of tert-Butylphenol Derivatives

An alternative approach involves the directed ortho-metalation of 3,5-di-tert-butylphenol using tert-butyllithium, followed by quenching with dimethylformamide (DMF) to install the formyl group. This method offers superior regioselectivity and higher yields (70–75%) but demands stringent anhydrous conditions.

Knoevenagel Condensation: Core Methodology for Benzylidene Formation

The condensation of 3,5-di-tert-butylbenzaldehyde with pyrimidine-2,4,6(1H,3H,5H)-trione (barbituric acid) via the Knoevenagel reaction forms the α,β-unsaturated benzylidene derivative. This reaction proceeds through a base-catalyzed mechanism, wherein the enolate of barbituric acid attacks the aldehyde, followed by dehydration to yield the final product.

Traditional Catalytic Methods

Classic Knoevenagel protocols employ piperidine or ammonium acetate as catalysts in refluxing ethanol or toluene. For example:

- Procedure : A mixture of barbituric acid (1.0 equiv), 3,5-di-tert-butylbenzaldehyde (1.2 equiv), and piperidine (10 mol%) in ethanol is refluxed for 6–8 hours. The product precipitates upon cooling and is isolated via filtration.

- Yield : 65–75%

- Advantages : Simplicity and scalability.

- Limitations : Prolonged reaction times and moderate yields due to steric hindrance from the tert-butyl groups.

Ionic Liquid-Promoted Synthesis

Imidazolium-based ionic liquids, such as 1-methoxyethyl-3-methylimidazolium trifluoroacetate ([MeOEtMIM][CF₃COO]), have emerged as efficient catalysts and solvents for Knoevenagel reactions:

- Procedure : Barbituric acid and 3,5-di-tert-butylbenzaldehyde are combined in [MeOEtMIM][CF₃COO] (1:1 molar ratio) and stirred at 80°C for 2 hours. The ionic liquid is recycled via extraction with diethyl ether.

- Yield : 85–90%

- Advantages : Enhanced reaction rates, higher yields, and recyclability of the ionic liquid (up to five cycles without significant activity loss).

Optimization Studies and Mechanistic Insights

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF) accelerate the reaction but may promote side reactions. Non-polar solvents like toluene minimize decomposition but require higher temperatures (110°C). Ionic liquids circumvent these issues by acting as both solvent and catalyst, enabling milder conditions (80°C).

Steric and Electronic Considerations

The tert-butyl groups on the benzaldehyde moiety introduce significant steric hindrance, slowing enolate formation. Electron-donating substituents on the aldehyde (e.g., methoxy groups) are known to enhance reactivity, but this is offset by the bulkiness of tert-butyl groups. Microwave-assisted synthesis (100°C, 30 minutes) has been explored to mitigate these challenges, achieving yields comparable to traditional methods (70%).

Characterization and Analytical Data

The product is characterized by spectroscopic and crystallographic methods:

- ¹H NMR (CDCl₃): δ 8.21 (s, 1H, CH=), 7.52 (d, 2H, Ar-H), 1.42 (s, 18H, t-Bu).

- IR : 1720 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (C=C stretch).

- Melting Point : 210–212°C (decomposes).

Single-crystal X-ray diffraction confirms the Z-configuration of the benzylidene moiety and the planar geometry of the pyrimidine trione core.

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety, leading to the formation of corresponding benzoic acid derivatives.

Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,5-di-tert-butylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 5-(3,5-di-tert-butylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting the enzyme’s function. The pathways involved often include key signaling cascades that regulate cell growth, apoptosis, and other critical cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Pyrimidinetrione Derivatives

Key Observations:

Substituent Effects on Geometry: The C–C–C angle at the methine carbon varies slightly (137.1°–139.14°) depending on substituent bulkiness. Compound V’s tert-butyl groups induce steric strain, reducing intermolecular interactions compared to smaller substituents like methoxy (III) or dimethylamino (IV) .

Electronic Properties: Electron-donating groups (e.g., methoxy, dimethylamino) enhance intramolecular charge transfer, amplifying solvatochromic shifts. Compound IV exhibits the largest Δλ (70–100 nm), making it suitable for solvent polarity sensing .

Biological Activity: Derivatives with halogenated or polar substituents (e.g., 3,5-dibromobenzyl in 3a) show antimicrobial activity against Staphylococcus and Streptococcus strains, attributed to DNA intercalation . In contrast, Compound V’s bulky tert-butyl groups limit bioactivity but improve stability in nonpolar solvents .

Supramolecular and Crystallographic Comparisons

Compound V’s tert-butyl groups disrupt hydrogen-bonded networks, resulting in isolated molecules in the crystal lattice . In contrast:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.